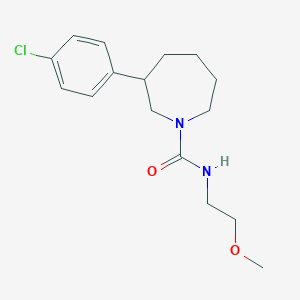

3-(4-chlorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide

Description

3-(4-Chlorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide is a carboxamide derivative featuring a seven-membered azepane ring substituted at position 3 with a 4-chlorophenyl group and at position 1 with a 2-methoxyethyl carboxamide moiety. Carboxamides are critical intermediates in organic synthesis and pharmaceutical development due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name |

3-(4-chlorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-21-11-9-18-16(20)19-10-3-2-4-14(12-19)13-5-7-15(17)8-6-13/h5-8,14H,2-4,9-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNIKKQKRDTHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide typically involves the following steps:

Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

Attachment of the N-(2-methoxyethyl) group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

Reduction: Reduction reactions could potentially target the carbonyl group in the carboxamide moiety.

Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: Products may include alcohols or amines.

Substitution: Products depend on the nature of the substituent introduced.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological systems.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Variations: Azepane vs. Piperazine vs. Diazepane

The azepane ring (7-membered, one nitrogen) in the target compound contrasts with smaller piperazine (6-membered, two nitrogens) and diazepane (7-membered, two nitrogens) cores in analogs (Table 1). These differences influence conformational flexibility, electronic properties, and binding interactions:

- Piperazine : Adopts a chair conformation with rigid geometry, as seen in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide .

- Diazepane : The additional nitrogen in N-(4-chlorophenyl)-1-4-diazepane-1-carboxamide hydrochloride introduces basicity and hydrogen-bonding sites, possibly improving solubility in its hydrochloride form .

Table 1. Structural and Molecular Comparisons

Substituent Effects on Pharmacological and Physicochemical Properties

- 2-Methoxyethyl vs. Ethyl/Other Groups : The methoxyethyl substituent in the target compound offers improved water solubility compared to ethyl groups (e.g., in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide) .

- Hydrochloride Salt : In N-(4-chlorophenyl)-1-4-diazepane-1-carboxamide hydrochloride, the salt form increases ionic solubility, which may enhance oral bioavailability .

Crystallographic and Conformational Insights

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide : Exhibits N–H⋯O hydrogen bonding in its crystal lattice, stabilizing extended chains. This property could influence solid-state stability and dissolution rates .

- Target Compound : While crystallographic data are absent in the evidence, the azepane ring’s flexibility may result in multiple bioactive conformers, complicating crystallization but enhancing adaptability in binding.

Biological Activity

3-(4-chlorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it features a unique azepane ring structure which contributes to its biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest its potential as an anti-inflammatory agent, possibly through inhibition of pro-inflammatory cytokines.

- Anticancer Potential : Investigations into similar compounds have shown cytotoxic effects against various cancer cell lines, indicating a potential for use in cancer therapy.

Cytotoxicity Studies

A study focused on the cytotoxic effects of related compounds demonstrated significant selective toxicity against melanoma cells. Although specific data on this compound is limited, the structural similarities suggest potential for similar activity.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B9 | VMM917 | 4.9-fold selectivity over normal cells | Induces S phase arrest |

| This compound | TBD | TBD | TBD |

Case Studies

- Anti-inflammatory Activity : A study investigated the anti-inflammatory potential of azepane derivatives, revealing that modifications to the azepane structure can enhance anti-inflammatory activity.

- Cancer Research : Related compounds have been shown to inhibit cell proliferation in breast and prostate cancer models, suggesting that this compound could be further explored for anticancer properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-chlorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via multi-step protocols involving azepane ring formation, chlorophenyl group introduction, and carboxamide coupling. For example, analogous compounds use a six-step process starting from substituted benzoic acids (e.g., 4-chlorobenzoic acid), with key steps including nucleophilic substitution, ring closure, and amidation . Solvents like acetonitrile or dimethylformamide (DMF) and bases such as triethylamine are critical for optimizing reaction efficiency. Temperature control (e.g., 0–60°C) and reaction time (6–24 hours) are adjusted to maximize yields (typically 50–70%) and minimize side products .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity by identifying proton environments (e.g., azepane ring protons at δ 1.5–2.5 ppm, aromatic protons at δ 7.2–7.4 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays). Mass spectrometry (ESI-MS) validates molecular weight (theoretical ~350 g/mol) .

Q. What preliminary biological screening approaches are used to evaluate its bioactivity?

- Methodology : Initial screening involves in vitro assays against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity (IC₅₀ values). Cell-based assays (e.g., MTT for cytotoxicity) test potency in cancer lines (e.g., IC₅₀ < 10 µM considered promising) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding to neurological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions with targets like serotonin receptors (5-HT₂A). Key parameters include binding energy (ΔG < -8 kcal/mol) and hydrogen bonding with residues (e.g., Asp155). Pharmacophore modeling identifies essential structural features (e.g., chlorophenyl group for hydrophobic interactions) .

Q. What strategies resolve contradictions in reported bioactivity data across different assay systems?

- Methodology : Discrepancies (e.g., IC₅₀ varying by >10-fold between enzyme and cell assays) are addressed by standardizing assay conditions (e.g., ATP concentration in kinase assays) and validating with orthogonal methods (e.g., radioligand binding vs. functional cAMP assays). Meta-analysis of dose-response curves and Hill slopes clarifies mechanism nuances (e.g., allosteric vs. competitive binding) .

Q. How do structural modifications (e.g., substituent variations) impact metabolic stability and pharmacokinetics?

- Methodology : Substituents are systematically altered (e.g., replacing methoxyethyl with cyclopropane carboxamide) and evaluated using liver microsome assays (human/rat) for metabolic half-life (t₁/₂ > 30 minutes desired). LogP (2.5–4.0) and polar surface area (PSA < 90 Ų) are optimized via QSAR models to enhance blood-brain barrier permeability .

Q. What experimental designs are used to investigate its stability under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. Lyophilization or formulation in PEG-400 improves long-term storage (-20°C, >2 years). Photo-stability is tested under ICH Q1B guidelines using UV light (320–400 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.